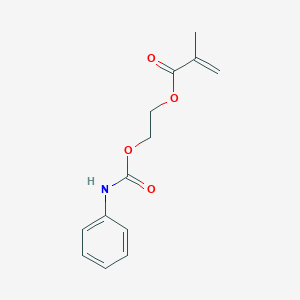
2-(((Phenylamino)carbonyl)oxy)ethyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate is a chemical compound with the molecular formula C13H15NO4 and a molecular weight of 249.26 g/mol . It is an ester of methacrylic acid with a carbonyl group attached to a phenylamino group. This compound is known for its ability to polymerize, forming strong and durable bonds, and is valued for its excellent adhesion properties .
Vorbereitungsmethoden
The synthesis of 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate typically involves the reaction of methacrylic acid with 2-hydroxyethyl phenylcarbamate. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 50-60°C and using solvents such as ethyl acetate and hexane .
Industrial production methods may involve large-scale esterification processes, where the reactants are continuously fed into a reactor, and the product is continuously removed. This ensures a steady production rate and high yield of the desired compound.
Analyse Chemischer Reaktionen
2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate undergoes various chemical reactions, including:
Polymerization: This compound can polymerize to form polymers with strong adhesive properties. The polymerization process can be initiated using free radicals, UV light, or heat.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond in 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate can be hydrolyzed to yield methacrylic acid and 2-hydroxyethyl phenylcarbamate.
Substitution Reactions: The phenylamino group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include acids, bases, free radical initiators, and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate has a wide range of scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as high adhesion and durability.
Biology: The compound is used in the development of biomaterials, including hydrogels and coatings for medical devices.
Medicine: It is explored for use in drug delivery systems, where its polymerization properties can be utilized to create controlled-release formulations.
Wirkmechanismus
The mechanism of action of 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate primarily involves its ability to polymerize and form strong bonds. The phenylamino group can interact with various substrates, enhancing the adhesion properties of the resulting polymer. The molecular targets and pathways involved in its action depend on the specific application, such as drug delivery or coating formation.
Vergleich Mit ähnlichen Verbindungen
2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate can be compared with other methacrylate esters, such as:
Methyl methacrylate: Known for its use in the production of polymethyl methacrylate (PMMA), a transparent thermoplastic.
Ethyl methacrylate: Used in the production of polymers with different mechanical properties compared to PMMA.
Butyl methacrylate: Utilized in the synthesis of flexible and impact-resistant polymers.
The uniqueness of 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate lies in its phenylamino group, which imparts specific adhesion properties and allows for the formation of strong and durable bonds.
Eigenschaften
CAS-Nummer |
51727-47-0 |
|---|---|
Molekularformel |
C13H15NO4 |
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
2-(phenylcarbamoyloxy)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H15NO4/c1-10(2)12(15)17-8-9-18-13(16)14-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3,(H,14,16) |
InChI-Schlüssel |
UQFMGLLQCSSNQM-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCOC(=O)NC1=CC=CC=C1 |
Kanonische SMILES |
CC(=C)C(=O)OCCOC(=O)NC1=CC=CC=C1 |
Key on ui other cas no. |
51727-47-0 |
Synonyme |
2-[[(phenylamino)carbonyl]oxy]ethyl methacrylate; 2-methyl-2-propenoic acid 2-[[(phenylamino)carbonyl]oxy]ethyl ester; 2-Methylpropenoic acid 2-[[(phenylamino)carbonyl]oxy]ethyl ester; Phenylcarbamic acid 2-(methacryloyloxy)ethyl ester; 2-Propenoic acid, |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















